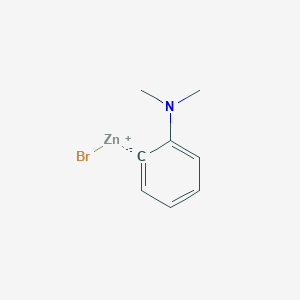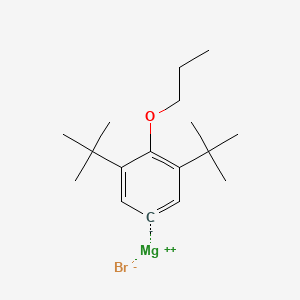
(3,5-Di-t-butyl-4-N-propyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and serves as a nucleophile in various chemical reactions. The presence of bulky tert-butyl groups and a propyloxy substituent on the phenyl ring makes this compound unique in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-n-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with efficient stirring and temperature control.
Continuous addition: Of magnesium and the bromobenzene derivative to control the reaction rate.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols.
Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds.
Coupling reactions: Such as the Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide.
Alkyl halides: Primary, secondary, and tertiary halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkanes and alkenes: From substitution reactions.
Biaryl compounds: From coupling reactions.
科学的研究の応用
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials science: In the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes for the formation of fine chemicals.
作用機序
The mechanism by which (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are:
Formation of tetrahedral intermediates: In nucleophilic addition reactions.
Formation of carbon-carbon bonds: In substitution and coupling reactions.
類似化合物との比較
Similar Compounds
(3,5-di-tert-butyl-4-n-propyloxyphenyl)zinc bromide: Similar in structure but uses zinc instead of magnesium.
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions. The propyloxy substituent also adds to its unique reactivity profile compared to other Grignard reagents.
This detailed article provides a comprehensive overview of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H27BrMgO |
|---|---|
分子量 |
351.6 g/mol |
IUPAC名 |
magnesium;1,3-ditert-butyl-2-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C17H27O.BrH.Mg/c1-8-12-18-15-13(16(2,3)4)10-9-11-14(15)17(5,6)7;;/h10-11H,8,12H2,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
JETBMXBTEOCJPU-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


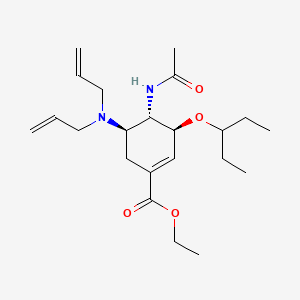
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
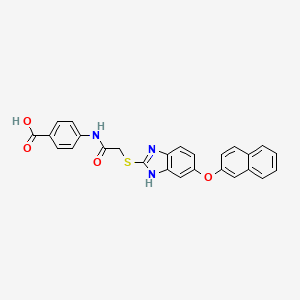

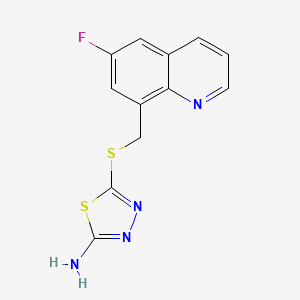
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
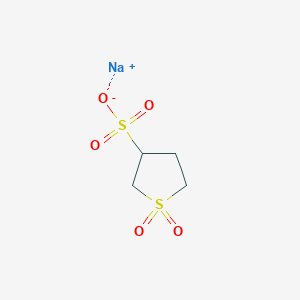
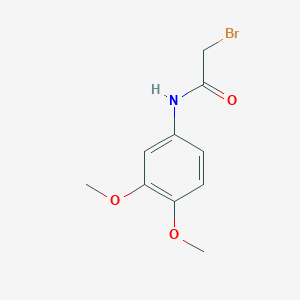
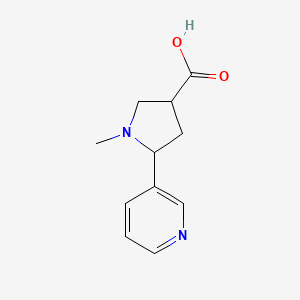
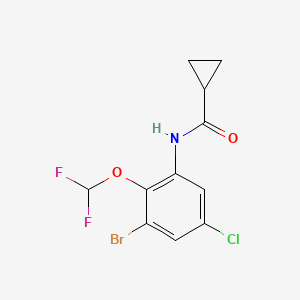
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
